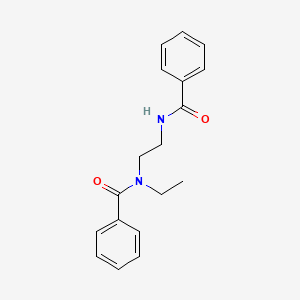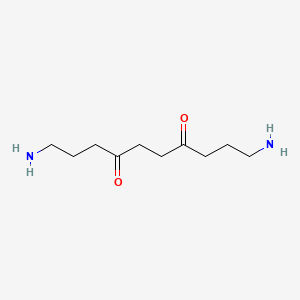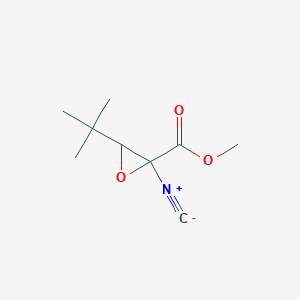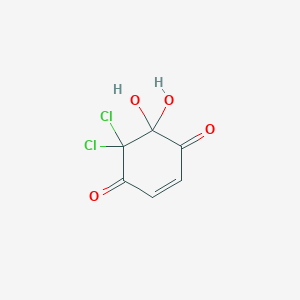
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is a chemical compound with a unique structure that includes two chlorine atoms and two hydroxyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione typically involves the chlorination of cyclohexene derivatives followed by hydroxylation. One common method includes the reaction of cyclohexene with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can remove the chlorine atoms or hydroxyl groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce dechlorinated or dehydroxylated derivatives.
Applications De Recherche Scientifique
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone:
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: Another related compound with multiple hydroxyl groups.
Uniqueness
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Propriétés
Numéro CAS |
91948-46-8 |
|---|---|
Formule moléculaire |
C6H4Cl2O4 |
Poids moléculaire |
211.00 g/mol |
Nom IUPAC |
5,5-dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O4/c7-5(8)3(9)1-2-4(10)6(5,11)12/h1-2,11-12H |
Clé InChI |
LVOBJCMQTGNPQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(C(C1=O)(O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


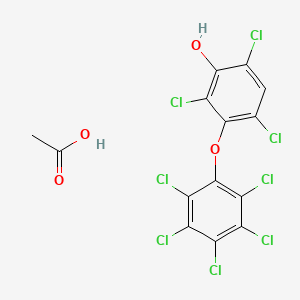
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
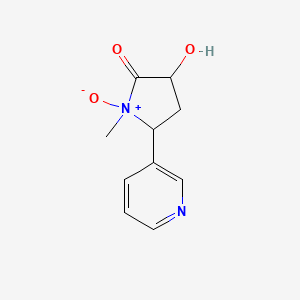
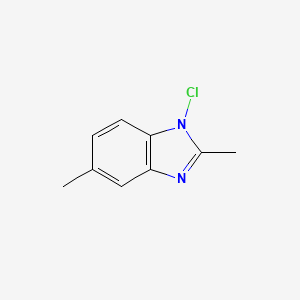
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
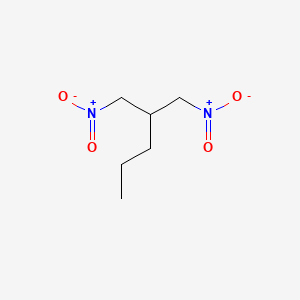
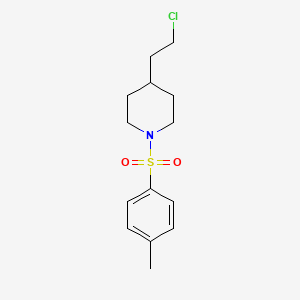
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

